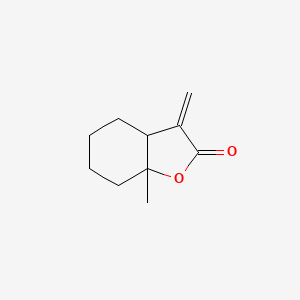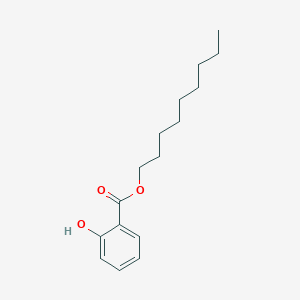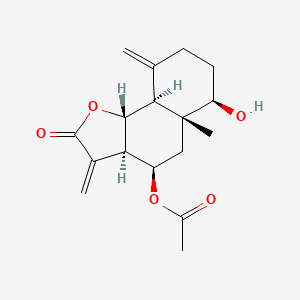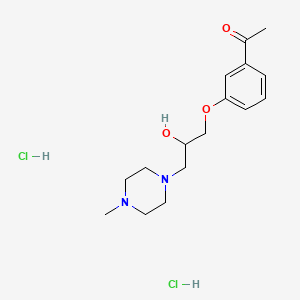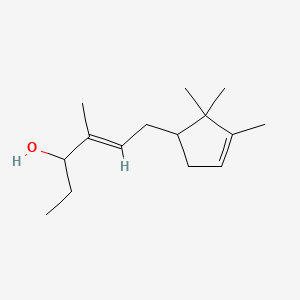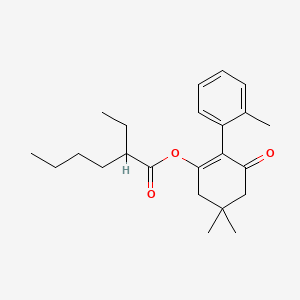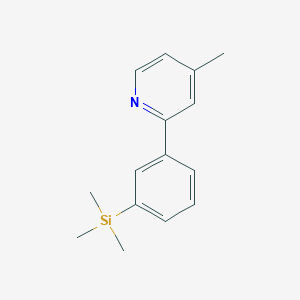
4-Methyl-2-(3-trimethylsilylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(3-trimethylsilylphenyl)pyridine is an organic compound with the molecular formula C15H19NSi It is a derivative of pyridine, featuring a methyl group at the 4-position and a trimethylsilylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-trimethylsilylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and efficiency for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-trimethylsilylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: 4-Methyl-2-(3-carboxyphenyl)pyridine
Reduction: 4-Methyl-2-(3-trimethylsilylphenyl)piperidine
Substitution: 4-Methyl-2-(3-functionalized phenyl)pyridine
Scientific Research Applications
4-Methyl-2-(3-trimethylsilylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized pyridine derivatives .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-trimethylsilylphenyl)pyridine involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenylpyridine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-(3-Trimethylsilylphenyl)pyridine: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.
4-Methyl-2-(4-trimethylsilylphenyl)pyridine: The trimethylsilyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
4-Methyl-2-(3-trimethylsilylphenyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, offering versatility and potential for novel discoveries.
Properties
Molecular Formula |
C15H19NSi |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
trimethyl-[3-(4-methylpyridin-2-yl)phenyl]silane |
InChI |
InChI=1S/C15H19NSi/c1-12-8-9-16-15(10-12)13-6-5-7-14(11-13)17(2,3)4/h5-11H,1-4H3 |
InChI Key |
LUTFABDUDMRJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)
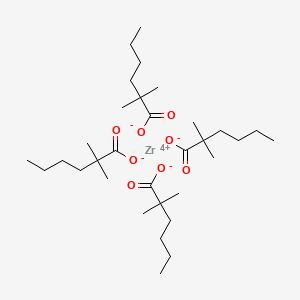
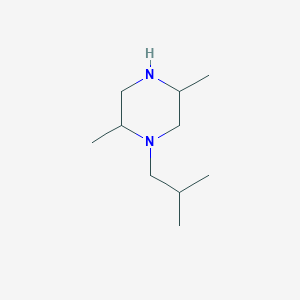
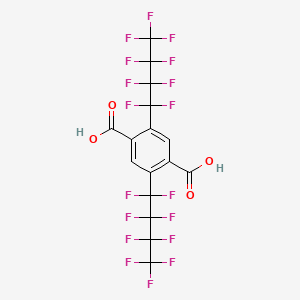

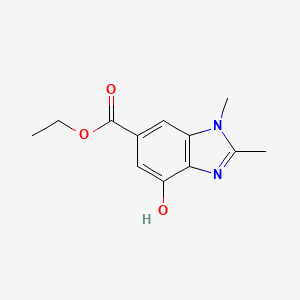
![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
